molecular formula C8H9ClO3S B3105349 3-Methoxy-4-methylbenzene-1-sulfonyl chloride CAS No. 152708-83-3

3-Methoxy-4-methylbenzene-1-sulfonyl chloride

Cat. No. B3105349
CAS RN: 152708-83-3
M. Wt: 220.67 g/mol
InChI Key: WANDMOOEYBNNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-methylbenzene-1-sulfonyl chloride is a derivative of toluene and contains a sulfonyl chloride (−SO 2 Cl) functional group .


Synthesis Analysis

A two-step mechanism has been proposed for the synthesis of this compound. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . It may be used to synthesize 3- (4-phenylpiperazin-1yl) sulfonyls and N - (1- (4-methoxybenzyl)-3-cyclopropyl-1 H pyrazol-5-yl)-3-methoxybenzenesulfonamide .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-4-methylbenzene-1-sulfonyl chloride can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions of 3-Methoxy-4-methylbenzene-1-sulfonyl chloride involve the formation of sigma bonds with the benzene ring, generating a positively charged benzenonium intermediate . It is also involved in the synthesis of 3- (4-phenylpiperazin-1yl) sulfonyls and N - (1- (4-methoxybenzyl)-3-cyclopropyl-1 H pyrazol-5-yl)-3-methoxybenzenesulfonamide .

Scientific Research Applications

Electrophilic Aromatic Substitution

This compound can undergo electrophilic aromatic substitution . This is a reaction in which an atom, usually hydrogen, bonded to an aromatic system is replaced by an electrophile . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate, and then a proton is removed from this intermediate, yielding a substituted benzene ring .

Reactions at the Benzylic Position

The compound can participate in reactions at the benzylic position . These reactions include free radical bromination and nucleophilic substitution . The benzylic position refers to a carbon atom located on the alpha position relative to an aromatic ring .

Anti-HIV Pharmaceutical Intermediates

4-Methoxybenzenesulfonyl chloride, a similar compound, is used as an anti-HIV pharmaceutical intermediate . It’s possible that 3-Methoxy-4-methylbenzene-1-sulfonyl chloride could have similar applications.

Protecting Group Agent

The compound can act as a protecting group agent for various nitrogen functions . Protecting groups are functional groups which may be added to a molecule temporarily to prevent certain reactions from occurring during a specific set of reaction conditions .

Insulin Release Studies

The compound could potentially be used in studies related to insulin release . For instance, target compounds were evaluated for their potential to release insulin from MIN6 cell line derived from in-vivo immortalized insulin-secreting pancreatic cells .

Research and Development

The compound is used for research and development purposes . However, it’s advised against medicinal, household or other uses .

Safety and Hazards

3-Methoxy-4-methylbenzene-1-sulfonyl chloride is harmful to aquatic life with long-lasting effects. It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

3-methoxy-4-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-6-3-4-7(13(9,10)11)5-8(6)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANDMOOEYBNNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-methylbenzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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